molecular formula C6H5BF3KO B7827514 potassium;trifluoro-(2-hydroxyphenyl)boranuide

potassium;trifluoro-(2-hydroxyphenyl)boranuide

Cat. No.: B7827514
M. Wt: 200.01 g/mol
InChI Key: GNJVFVXTMQKQGP-UHFFFAOYSA-N
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Description

Potassium 2-hydroxyphenyltrifluoroborate: (potassium;trifluoro-(2-hydroxyphenyl)boranuide) is a chemical compound with the molecular formula C6H5BF3KO and a molecular weight of 200.01 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-hydroxyphenyltrifluoroborate typically involves the reaction of 2-hydroxyphenylboronic acid with potassium fluoride and hydrofluoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt.

Industrial Production Methods

While specific industrial production methods for potassium 2-hydroxyphenyltrifluoroborate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxyphenyltrifluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into phenolic derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or are employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-hydroxyphenyltrifluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of potassium 2-hydroxyphenyltrifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in cross-coupling reactions with organic halides, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the hydroxyphenyl group , which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 3,5-dimethylphenyltrifluoroborate

Uniqueness

Potassium 2-hydroxyphenyltrifluoroborate is unique due to the presence of the hydroxy group on the phenyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in applications where other trifluoroborate compounds may not perform as effectively.

Properties

IUPAC Name

potassium;trifluoro-(2-hydroxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVFVXTMQKQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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